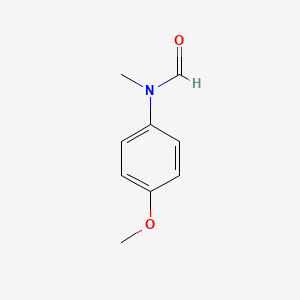

4'-Methoxy-N-methylformanilide

Description

Significance of Formamide (B127407) Derivatives in Synthetic Transformations

Formamide derivatives are crucial building blocks in organic synthesis. researchgate.net They are not only stable and readily prepared but also participate in a variety of chemical transformations. The formyl group can act as a protecting group for amines, a director for certain reactions, and a precursor for other functional groups. researchgate.net The versatility of formamides extends to their use as solvents and reagents in various reactions, such as the Vilsmeier-Haack reaction for the formylation of aromatic compounds. nih.govnih.gov Their applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials. researchgate.netontosight.aicymitquimica.com

Overview of Aromatic Amide Structures and Reactivity Profiles

Aromatic amides are defined by an amide group directly connected to an aromatic ring. numberanalytics.com This structural feature significantly influences the compound's electronic properties and reactivity. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring and the carbonyl group, which stabilizes the amide bond and affects its chemical behavior. chemistrysteps.com

Aromatic amides generally exhibit high melting and boiling points due to intermolecular hydrogen bonding. numberanalytics.com Their reactivity is characterized by several key transformations:

Hydrolysis: Amide bonds can be cleaved under acidic or basic conditions to yield a carboxylic acid and an amine. numberanalytics.comlibretexts.org

Reduction: The amide group can be reduced to an amine using strong reducing agents. numberanalytics.com

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, with the amide group typically acting as a directing group. numberanalytics.com

The stability of the amide bond is a critical feature, making amides less reactive than other carboxylic acid derivatives. chemistrysteps.com This stability is essential in many biological systems, where the peptide bond, a type of amide linkage, forms the backbone of proteins. chemistrysteps.com

Contextualizing 4'-Methoxy-N-methylformanilide within Amide Chemistry Research

This compound, also known as N-(4-Methoxyphenyl)-N-methylformamide, is a specific N-substituted formanilide (B94145). cymitquimica.comtcichemicals.com Its structure features a formyl group bonded to a nitrogen atom, which is further substituted with a methyl group and a 4-methoxyphenyl (B3050149) group. cymitquimica.com

This compound serves as a valuable case study for understanding the interplay of structural features and reactivity in aromatic amides. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring and the methyl group on the nitrogen atom fine-tunes the electronic and steric properties of the molecule, influencing its behavior in chemical reactions. cymitquimica.com Research on this compound and related compounds contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies. For instance, it has been used as a reagent in the synthesis of other organic compounds and as a subject in studies exploring catalytic processes. cymitquimica.compsu.edu

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C9H11NO2 tcichemicals.com |

| Molecular Weight | 165.19 g/mol cymitquimica.com |

| CAS Number | 5279-51-6 tcichemicals.com |

| Appearance | White to slightly pale yellow solid (crystal - lump) tcichemicals.com |

| Freezing Point | 26°C tcichemicals.com |

| Synonyms | N-(4-Methoxyphenyl)-N-methylformamide tcichemicals.com |

Synthesis and Reactivity

The synthesis of N-substituted formanilides like this compound can be achieved through various methods. A common approach involves the reaction of the corresponding N-substituted aniline (B41778) with a formylating agent. For example, N-methyl-4-methoxyaniline can be formylated using reagents like formic acid or its derivatives. orgsyn.orgd-nb.info One documented synthesis involves the reaction of 4-methoxy-N-methylaniline with carbon dioxide and trimethoxysilane (B1233946) in the presence of a catalyst to yield N-(4-methoxyphenyl)-N-methylformamide. rsc.org

The reactivity of this compound is influenced by its functional groups. The amide moiety can undergo hydrolysis or reduction under appropriate conditions. numberanalytics.comlibretexts.org The aromatic ring, activated by the methoxy group, is susceptible to electrophilic substitution reactions. Furthermore, the compound has been investigated for its role as an organocatalyst and its involvement in the formation of metal complexes. cymitquimica.com It has also been utilized in the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto an aromatic ring. nih.govpsu.edu

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXIKOMIXYQQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461869 | |

| Record name | 4'-Methoxy-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-51-6 | |

| Record name | 4'-Methoxy-N-methylformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy N Methylformanilide

Classical Approaches to Formanilide (B94145) Synthesis

Traditional methods for the synthesis of formanilides, including 4'-Methoxy-N-methylformanilide, have long been established in organic chemistry. These techniques primarily involve the direct formylation of the corresponding amine, N-methyl-p-anisidine, using various formylating agents.

Direct N-Formylation of Aromatic Amines

Direct N-formylation stands as a fundamental method for the synthesis of formanilides. This approach involves the reaction of an aromatic amine with a suitable formylating agent. A variety of reagents and conditions have been developed to facilitate this transformation efficiently.

One of the most straightforward methods for the N-formylation of amines involves the use of formic acid. This method can often be performed without the need for a catalyst, particularly for reactive amines. The reaction between an amine and formic acid typically proceeds by heating the mixture, which facilitates the dehydration to form the corresponding formamide (B127407). To drive the equilibrium towards the product, azeotropic removal of water using a solvent like toluene (B28343) is a common strategy.

Another widely used formylating agent is acetic formic anhydride (B1165640), which is often generated in situ from formic acid and acetic anhydride. This reagent is highly reactive and can formylate a wide range of amines, including sterically hindered ones, often with high yields. However, its sensitivity to moisture necessitates anhydrous reaction conditions. Other reagents such as chloral (B1216628) and activated formic acid derivatives have also been employed, though they may be less practical due to toxicity or the need for expensive activating agents.

A practical and convenient procedure for N-formylation utilizes aqueous 85% formic acid in the presence of a solvent like toluene, with a Dean-Stark trap to remove water. scispace.com This method has demonstrated excellent yields for a variety of primary and secondary amines, including anilines. scispace.com For instance, the reaction of aniline (B41778) with formic acid in toluene under reflux can yield N-phenylformamide in high yield.

| Amine Substrate | Formylating Agent | Solvent | Conditions | Yield (%) |

| Aniline | Formic Acid | Toluene | Reflux with Dean-Stark trap | 98 |

| Benzylamine | Formic Acid | Toluene | Reflux with Dean-Stark trap | 98 |

| N-Methylaniline | Formic Acid | Toluene | Reflux with Dean-Stark trap | 94 |

This table presents representative yields for the N-formylation of various amines using formic acid, illustrating the general applicability of this classical method.

Condensation Reactions Utilizing Formic Acid Derivatives

The synthesis of formanilides can also be achieved through condensation reactions with various derivatives of formic acid. These methods offer alternative pathways that can be advantageous depending on the specific substrate and desired reaction conditions.

Formic acid itself is the most direct and atom-economical formylating agent. nih.gov Catalyst-free N-formylation of amines using formic acid can be achieved under solvent-free conditions by heating the reactants. nih.gov This approach has been shown to be effective for a range of substituted aromatic amines, as well as primary and secondary alkyl amines, providing good to excellent yields. nih.gov

In addition to formic acid, other derivatives can be employed. For instance, N,N-dimethylformamide (DMF) can serve as a formylating agent, often in the presence of a catalyst. Nickel(II) complexes, for example, have been shown to catalyze the N-formylation of amines using DMF. organic-chemistry.org This method is applicable to a broad scope of aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org

The choice of the formic acid derivative and reaction conditions can significantly influence the outcome of the synthesis. Factors such as the reactivity of the amine, steric hindrance, and the presence of other functional groups must be considered to optimize the yield of the desired formanilide.

Advanced Catalytic Strategies for N-Formylation

In recent years, significant advancements in catalysis have provided more efficient and selective methods for N-formylation reactions. These strategies often utilize transition metal complexes, organocatalysts, or heterogeneous catalysts to achieve high yields under milder conditions.

Transition Metal-Catalyzed Formylation (e.g., Iridium Catalysis)

Transition metal catalysts have emerged as powerful tools for a variety of organic transformations, including the N-formylation of amines. Iridium complexes, in particular, have demonstrated notable activity in catalyzing this reaction.

One approach involves the use of an iridium catalyst with paraformaldehyde as the formylating agent. This reaction can be carried out in refluxing water and has been shown to be effective for both primary and secondary amines. For example, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts for the N-methylation of amines using methanol (B129727) as the C1 source, a reaction that proceeds through a formamide intermediate. acs.org Aniline derivatives with electron-donating groups in the para position, which are structurally similar to the precursor of this compound, were quantitatively converted to the corresponding N-methyl derivatives in high isolated yields. acs.org

Manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate represents another significant advancement. nih.gov This method provides a safer alternative to using CO gas directly and has been shown to produce a range of formanilides in moderate to excellent yields. nih.gov Nickel(II) complexes have also been utilized to catalyze the N-formylation of amines with N,N-dimethylformamide. organic-chemistry.org

| Catalyst System | Formylating Agent | Amine Substrate | Yield (%) |

| Iridium(I)-NHC Complex | Methanol | 4-Methoxyaniline | >90 (for N-methylation) |

| Manganese(II) chloride | Oxalic Acid | Aniline | Moderate to Excellent |

| Nickel(II)-quinolone Complex | DMF | Various amines | 50-99 |

This table summarizes the performance of various transition metal catalysts in N-formylation and related reactions, highlighting their potential for the synthesis of this compound.

Organocatalytic Methods in this compound Synthesis

Organocatalysis has gained prominence as a powerful strategy in organic synthesis, offering a metal-free alternative for various transformations. In the context of N-formylation, several organocatalytic systems have been developed that can be applied to the synthesis of this compound.

One notable approach utilizes carbon dioxide as a C1 source in the presence of a hydrosilane reducing agent and an organocatalyst. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for this transformation. springernature.com The reaction proceeds under relatively mild conditions and is applicable to a broad range of primary and secondary amines. springernature.com Another study demonstrated the use of a polystyrene-supported superbase (DBU) as a heterogeneous organocatalyst for the N-formylation of amines with CO2 and trimethoxysilane (B1233946). rsc.org This system allows for the synthesis of a variety of N-substituted formamides in good yields. rsc.org

Furthermore, lecithin, a naturally occurring and renewable resource, has been successfully employed as an organocatalyst for the reductive formylation of amines with CO2 and phenylsilane. rsc.org This catalytic system is effective for both aliphatic and aromatic primary and secondary amines. rsc.org The selectivity of these organocatalytic systems can often be tuned by adjusting the reaction conditions, such as temperature and the molar ratio of reactants.

| Organocatalyst | C1 Source | Reducing Agent | Amine Substrate | Yield (%) |

| N-Heterocyclic Carbene (NHC) | CO2 | Hydrosilane | Various amines | High |

| Polystyrene-supported DBU | CO2 | Trimethoxysilane | N-phenyl aniline | Good |

| Lecithin | CO2 | Phenylsilane | Various amines | High |

This table showcases the utility of different organocatalysts in the N-formylation of amines using CO2 as a sustainable C1 source.

Heterogeneous Catalysis (e.g., Silver and Gold Surfaces) in Formamide Formation

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and reusability. In the synthesis of formamides, catalysts based on silver and gold have shown promise.

Silver and gold nanoparticles, often supported on various materials, can act as effective catalysts in multicomponent reactions for the synthesis of heterocyclic compounds, which can involve formamide intermediates. scispace.com The catalytic activity of these metals is often attributed to their ability to activate reactants at the surface.

While specific examples of the direct synthesis of this compound on silver or gold surfaces are not extensively detailed in the provided search results, the general principles of formamide synthesis on these metals are relevant. For instance, the formation of silver nanoparticles via the reduction of silver ions by N,N-dimethylformamide (DMF) indicates an interaction that could be harnessed for catalytic N-formylation. acs.org Similarly, gold nanoparticles have been prepared in formamide and DMF, suggesting a compatibility of these solvents and the metal surface that could be exploited in catalytic reactions. researchgate.net

The mechanism of such reactions on metal surfaces would likely involve the adsorption of the amine and the formylating agent onto the catalyst surface, followed by a surface-mediated reaction to form the formamide product. The efficiency and selectivity of these heterogeneous catalysts would depend on factors such as particle size, support material, and reaction conditions.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgbdu.ac.in This approach is guided by twelve core principles, which include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and utilizing renewable feedstocks. acs.orgmsu.edunih.gov In the context of synthesizing this compound, these principles are applied by developing methods that are not only efficient but also environmentally benign. nih.govresearchgate.net Key strategies involve replacing toxic reagents with safer alternatives, designing reactions that incorporate most of the starting materials into the final product, and reducing energy consumption. acs.orgbdu.ac.in The following sections detail specific synthetic methodologies that embody these green chemistry ideals.

A significant advancement in green synthesis is the utilization of carbon dioxide (CO2) as an inexpensive, abundant, and non-toxic C1 source for chemical transformations. recercat.cat The reductive N-formylation of amines using CO2 represents a sustainable alternative to traditional methods that often employ more hazardous reagents like phosgene. In one such method, this compound, also known as N-(4-methoxyphenyl)-N-methylformamide, can be synthesized from 4-methoxy-N-methylaniline.

This transformation is achieved in the presence of a reductant, such as trimethoxysilane, and a catalyst. The reaction proceeds by activating the CO2 molecule to facilitate the formylation of the amine's nitrogen atom. This process is highly attractive as it converts a greenhouse gas into a valuable chemical product. One reported procedure demonstrates the successful synthesis of N-(4-methoxyphenyl)-N-methylformamide with a high yield under specific reaction conditions. rsc.org

Reductive N-Formylation of 4-methoxy-N-methylaniline with CO2

| Starting Material | Reagents | Temperature | Pressure | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-methoxy-N-methylaniline | CO2, trimethoxysilane, Catalyst | 70°C | 1.0 bar | 4 h | 86% | rsc.org |

The reaction pathway for N-formylation with CO2 and hydrosilanes can be complex, potentially involving intermediates like formoxysilanes or silylcarbamates depending on the reaction conditions and the basicity of the amine. acs.orgepfl.ch

Furthering the goals of green chemistry, catalyst-free systems for N-formylation have been developed, which simplifies the process and avoids potential contamination of the product with metal or complex organic catalysts. nih.gov One prominent method involves the reductive formylation of CO2 using sodium borohydride (B1222165) (NaBH4), a safe and inexpensive hydride source. rsc.org

This approach does not require high pressure or specialized equipment. rsc.orgrsc.org The reaction mechanism is believed to proceed through the in situ generation of formoxy borohydride species from the reaction between NaBH4 and CO2. This reactive intermediate then acts as the formylating agent for the amine. The choice of solvent is critical for the success of this reaction, with formamide-based solvents like dimethylformamide (DMF) being particularly effective in promoting the formation of the necessary reactive species. rsc.org This method has been successfully applied to the synthesis of this compound from 4-methoxy-N-methylaniline, achieving a high yield. rsc.orgresearchgate.net

Catalyst-Free N-Formylation of 4-methoxy-N-methylaniline

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-methoxy-N-methylaniline | CO2, Sodium borohydride (NaBH4) | Dimethylformamide (DMF) | Room Temperature, Ambient Pressure | 90% | rsc.org |

Process Optimization for Efficient this compound Production

Process optimization is a critical step in translating a synthetic methodology from the laboratory to efficient, large-scale production. It involves systematically studying various reaction parameters to maximize product yield and purity while minimizing costs, energy consumption, and environmental impact. For the synthesis of this compound, optimization strategies are applied to the green methodologies previously discussed.

Key parameters that are typically optimized include the choice of solvent, reaction temperature, pressure, and the stoichiometry of reagents. For instance, in the catalyst-free N-formylation using CO2 and NaBH4, the selection of the solvent was shown to be paramount. Initial experiments demonstrated a significant difference in product conversion based on the solvent used.

Effect of Solvent on Catalyst-Free N-Formylation

| Solvent | Product Conversion | Reference |

|---|---|---|

| Acetonitrile | Traces | rsc.org |

| Dimethylformamide (DMF) | 23% | rsc.org |

This data clearly indicates that DMF is a superior solvent for this specific transformation, likely due to its ability to facilitate the formation of the reactive formoxy borohydride intermediate. rsc.org Further optimization would involve fine-tuning other variables such as reaction time and temperature to push the conversion and isolated yield even higher, as demonstrated by the 90% yield achieved under optimized conditions. rsc.org By systematically adjusting these parameters, a robust and efficient process for the production of this compound can be established.

Advanced Spectroscopic Characterization of 4 Methoxy N Methylformanilide and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Key vibrational modes include the C=O stretching of the formyl group, C-N stretching of the amide linkage, C-H vibrations of the aromatic ring and methyl groups, and vibrations associated with the methoxy (B1213986) group. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band in amides, is expected to be a strong absorption in the region of 1650-1680 cm⁻¹. aip.org The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹. mahendrapublications.com Vibrations of the p-substituted benzene (B151609) ring and the methoxy group are expected in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 1: Predicted Characteristic FT-IR Frequencies for 4'-Methoxy-N-methylformanilide This table is a prediction based on data from structural analogues like N-methylacetanilide and 4-methoxybenzaldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3050-3100 | Medium | Aromatic C-H Stretching | mahendrapublications.com |

| ~2950-3000 | Medium | Asymmetric CH₃ Stretching (N-CH₃, O-CH₃) | nih.gov |

| ~2850-2900 | Medium | Symmetric CH₃ Stretching (N-CH₃, O-CH₃) | nih.gov |

| ~1670 | Very Strong | C=O Stretching (Amide I) | nih.govaip.org |

| ~1600, ~1510 | Strong | Aromatic C=C Ring Stretching | mahendrapublications.comresearchgate.net |

| ~1450 | Medium | CH₃ Bending | nih.gov |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Aryl Ether) | mahendrapublications.com |

| ~1180 | Medium-Strong | In-plane C-H Bending | researchgate.net |

| ~1030 | Strong | Symmetric C-O-C Stretching (Aryl Ether) | mahendrapublications.com |

| ~830 | Strong | Out-of-plane C-H Bending (p-substitution) | researchgate.net |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR bands, non-polar bonds and symmetric vibrations, such as aromatic ring breathing modes, often produce strong signals in Raman spectra. usda.gov For this compound, the FT-Raman spectrum is expected to be dominated by signals from the aromatic ring. mahendrapublications.com The C=O stretch will also be present, though potentially weaker than in the IR spectrum. nih.gov

Table 2: Predicted Characteristic FT-Raman Frequencies for this compound This table is a prediction based on data from structural analogues like N-methylacetanilide and 4-methoxybenzaldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3060 | Strong | Aromatic C-H Stretching | mahendrapublications.com |

| ~2930 | Medium | Aliphatic C-H Stretching | nih.gov |

| ~1665 | Medium | C=O Stretching (Amide I) | nih.govresearchgate.net |

| ~1605 | Very Strong | Aromatic C=C Ring Breathing | mahendrapublications.comresearchgate.net |

| ~1255 | Medium | Asymmetric C-O-C Stretching | mahendrapublications.com |

| ~1175 | Strong | In-plane C-H Bending | researchgate.net |

| ~830 | Medium | Ring Breathing (p-substitution) | mahendrapublications.com |

A deeper understanding of vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which is typically performed using computational methods like Density Functional Theory (DFT). researchgate.netscience.gov PED analysis quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal vibrational mode. researchgate.net

For molecules like this compound, many observed vibrational bands are not "pure" vibrations but result from the coupling of several motions. nih.gov

Amide I Band: Theoretical studies on related amides like N-methylacetanilide show that the Amide I band, while primarily C=O stretching (~80%), has contributions from C-N stretching and C-C-N deformation. nih.govaip.org

Amide II and III Bands: The Amide II (around 1540 cm⁻¹) and Amide III (around 1300 cm⁻¹) bands, characteristic of secondary amides, are absent in N-disubstituted amides like this one. Instead, a strong band around 1400-1500 cm⁻¹ is expected, which involves significant C-N stretching coupled with N-CH₃ bending modes.

Methoxy Group Vibrations: The bands assigned to the methoxy group, such as the C-O-C stretches, are also coupled with aromatic ring vibrations. mahendrapublications.comresearchgate.net

This coupling is a key feature of the molecule's vibrational dynamics and is crucial for accurate spectral assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete structural assignment can be made.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the aromatic protons, the formyl proton, the N-methyl protons, and the methoxy protons.

A crucial feature of formamides is the restricted rotation around the amide C-N bond due to its partial double bond character. This can lead to the presence of E and Z rotational isomers (rotamers), which are often observable as separate sets of signals in the NMR spectrum at room temperature. This phenomenon is well-documented for N-methylformanilide and related structures. acs.org Consequently, one would expect to see two distinct signals for the formyl proton and two for the N-methyl group.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is a prediction based on data from structural analogues. The presence of two signals for formyl and N-methyl protons is due to E/Z isomerism.

| Proton Group | Predicted δ (ppm) | Multiplicity | Notes | Reference |

| Aromatic (H-2, H-6) | ~7.1-7.3 | Doublet | Protons ortho to the formamido group. | acs.org |

| Aromatic (H-3, H-5) | ~6.9-7.0 | Doublet | Protons ortho to the methoxy group. | mahendrapublications.com |

| Formyl (CHO) | ~8.3 and ~8.5 | Two Singlets | Two signals due to E/Z rotamers. | acs.org |

| Methoxy (O-CH₃) | ~3.8 | Singlet | mahendrapublications.com | |

| N-Methyl (N-CH₃) | ~3.2 and ~3.4 | Two Singlets | Two signals due to E/Z rotamers. | acs.org |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound would show signals for the carbonyl carbon, the six aromatic carbons (with four unique signals due to symmetry), the N-methyl carbon, and the methoxy carbon. The presence of E/Z isomers can also cause doubling of peaks in the ¹³C NMR spectrum, particularly for carbons near the amide bond. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is a prediction based on data from structural analogues.

| Carbon Group | Predicted δ (ppm) | Notes | Reference |

| Carbonyl (C=O) | ~163 | May show two signals for E/Z isomers. | nih.govchemicalbook.com |

| Aromatic (C-4, C-O) | ~158 | Carbon attached to the methoxy group. | mahendrapublications.com |

| Aromatic (C-1, C-N) | ~135 | Quaternary carbon attached to Nitrogen. | nih.govchemicalbook.com |

| Aromatic (C-2, C-6) | ~125 | Carbons ortho to the formamido group. | nih.govchemicalbook.com |

| Aromatic (C-3, C-5) | ~114 | Carbons ortho to the methoxy group. | mahendrapublications.com |

| Methoxy (O-CH₃) | ~55 | mahendrapublications.com | |

| N-Methyl (N-CH₃) | ~35 | May show two signals for E/Z isomers. | nih.govchemicalbook.com |

Theoretical NMR Analysis and Comparison with Experimental Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an invaluable tool in the structural elucidation of organic molecules, including this compound. By employing computational methods like Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR spectra of a molecule. These predicted spectra can then be compared with experimentally obtained data to confirm the proposed structure and to gain deeper insights into the electronic environment of the nuclei.

The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors using a specific theoretical model and basis set. mdpi.com The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS). libretexts.org

For amides like this compound, theoretical calculations can help in assigning the signals of protons and carbons, which can sometimes be challenging due to the complex electronic effects within the molecule. researchgate.net The comparison between calculated and experimental chemical shifts is a powerful method for validating the accuracy of the computational model and for identifying any discrepancies that might suggest interesting structural or electronic features. researchgate.net For instance, a significant deviation between the predicted and observed chemical shift for a particular nucleus could indicate the presence of specific intramolecular interactions or conformational preferences that were not fully accounted for in the theoretical model. copernicus.org

Table 1: Illustrative Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for a Substituted Formanilide (B94145) Derivative

| Proton | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Difference (ppm) |

| Aromatic-H | 7.21 | 7.15 | 0.06 |

| Aromatic-H | 6.88 | 6.85 | 0.03 |

| N-CH₃ | 3.20 | 3.18 | 0.02 |

| O-CH₃ | 3.87 | 3.85 | 0.02 |

| Formyl-H | 8.18 | 8.10 | 0.08 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific experimental and computational studies.

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. researchgate.net The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). researchgate.net

The electron ionization process is a "hard" ionization technique that not only generates a molecular ion (M⁺), corresponding to the intact molecule, but also causes extensive fragmentation. researchgate.net The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and a series of fragment ion peaks at different mass-to-charge ratios (m/z). nist.gov

The fragmentation pattern provides valuable structural information. For this compound (molecular weight: 165.19 g/mol ), characteristic fragments would be expected from the cleavage of the amide bond, loss of the methyl or methoxy groups, and fragmentation of the aromatic ring. cymitquimica.com For instance, a prominent fragment might be observed at m/z 121, corresponding to the 4-methoxyphenyl (B3050149) group. researchgate.net The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer together provide a high degree of confidence in the identification of the compound. spectroscopyonline.comuib.no

Table 2: Expected Key Ions in the GC-MS (EI) Spectrum of this compound

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 150 | [M - CH₃]⁺ |

| 134 | [M - OCH₃]⁺ |

| 121 | [C₇H₇O]⁺ |

| 92 | [C₆H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This table represents a hypothetical fragmentation pattern based on the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.org While low-resolution mass spectrometry can confirm the nominal mass of this compound as 165, HRMS can distinguish its exact mass (e.g., C₉H₁₁NO₂) from other ions that might have the same nominal mass but different elemental formulas. govinfo.gov

HRMS is particularly valuable when analyzing complex mixtures or when trying to identify unknown compounds. nih.gov Techniques like ESI-Q-TOF (Electrospray Ionization-Quadrupole-Time of Flight) are often used to obtain high-resolution mass spectra. rsc.org The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns, provides definitive structural confirmation of this compound.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. rsc.org For this compound, the UV-Vis spectrum would be characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring and the formanilide system. The presence of the methoxy group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted formanilide. acs.org

The solvent can also influence the position and intensity of the absorption bands. researchgate.net Studies in different solvents can provide information about the nature of the electronic transitions and the interactions between the solute and the solvent molecules. While less common for this type of compound, fluorescence spectroscopy could potentially provide information about the excited state properties of this compound and its derivatives.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| Transition | Predicted λmax (nm) |

| π → π* (Benzene Ring) | ~230 |

| π → π* (Conjugated System) | ~270 |

Note: These are estimated values based on the chromophores present in the molecule. Actual experimental values may vary.

Specialized Spectroscopic Techniques for Gas-Phase Analysis (e.g., Rotational Spectroscopy)

Rotational spectroscopy, also known as microwave spectroscopy, is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. hmc.edu This technique provides extremely precise information about the molecular geometry, including bond lengths and bond angles. rsc.org For a molecule like this compound, rotational spectroscopy could be used to determine the precise three-dimensional structure of its different conformers (e.g., cis and trans isomers with respect to the amide bond). researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Methoxy N Methylformanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular characteristics. For 4'-Methoxy-N-methylformanilide, these calculations reveal details about its geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. tci-thaijo.orgjmchemsci.com It is particularly effective for predicting the equilibrium geometry, which corresponds to the lowest energy arrangement of the atoms.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. mdpi.com The optimized geometry reveals crucial bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. These theoretical values are typically in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. researchgate.net

DFT is also used to determine the energetics of the molecule. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. jmchemsci.commdpi.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.37 Å | |

| N-C (phenyl) | ~1.43 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (phenyl) | ~118° | |

| Dihedral Angle | Cphenyl-N-C=O | ~25-35° |

Note: Values are illustrative and based on typical results for similar formanilide (B94145) and acetanilide (B955) structures from DFT calculations. researchgate.net

Note: These values are representative for methoxy-substituted anilides and serve to illustrate the outputs of DFT calculations.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP3) provide a rigorous, albeit often more computationally intensive, approach to studying molecular properties. nih.gov

These methods are employed to calculate a range of properties for this compound, including:

Molecular Orbital Energies: Providing a detailed picture of the electronic energy levels.

Vibrational Frequencies: Predicting the molecule's infrared (IR) spectrum. These theoretical spectra, when scaled, show good agreement with experimental data and help in the assignment of specific vibrational modes, such as the characteristic C=O stretch of the amide group. researchgate.netarticle4pub.com

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation and for comparing with experimental spectra. researchgate.net

Thermochemical Properties: Ab initio calculations can estimate properties like enthalpy of formation, heat capacity, and entropy. mdpi.com

Conformational Analysis and Potential Energy Surfaces of Formanilides

The structure of formanilides like this compound is not rigid. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy. The amide C-N bond, in particular, has a significant partial double bond character due to resonance, which leads to a substantial energy barrier for rotation. researchgate.net

This rotation results in two primary planar conformers: the E (trans) and Z (cis) isomers, defined by the relative orientation of the formyl proton and the N-aryl group. Computational modeling can map the potential energy surface (PES) for this rotation. By systematically changing the relevant dihedral angle and calculating the energy at each step, a profile of the rotational barrier is generated. These studies typically show that the E isomer is significantly more stable than the Z isomer due to reduced steric hindrance. researchgate.net

Furthermore, rotation around the N-C(phenyl) bond is also critical. The potential energy surface for this rotation reveals the most stable orientation of the phenyl ring relative to the formamide (B127407) plane. This conformation is determined by a delicate balance between steric effects and the electronic effects of conjugation between the nitrogen lone pair and the aromatic π-system. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. nih.gov By modeling the reactants, products, and any intermediate structures, it is possible to map out the entire reaction coordinate. A crucial aspect of this is locating the transition state (TS)—the highest energy point along the reaction path that connects reactants and products.

For a reaction involving this compound, such as amide hydrolysis, theoretical calculations can elucidate the mechanism step-by-step. Computational methods like DFT are used to optimize the geometries of the reactants, the transition state, and the products. researchgate.netnih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical factor that determines the reaction rate.

Reaction path calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, can then be performed. An IRC calculation follows the path of steepest descent from the transition state geometry, confirming that the located TS correctly connects the intended reactants and products. nih.gov These studies provide a dynamic view of the bond-breaking and bond-forming processes that occur during the reaction. osti.gov

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energy barriers. Computational models can account for these effects using various approaches. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's energy and geometry.

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally demanding, this approach allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing transition states or intermediates. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used, where the reacting species are treated with a high level of quantum theory and the surrounding solvent molecules are treated with less expensive classical mechanics. researchgate.net

Molecular Orbital Theory and Electron Density Analysis

Computational studies provide profound insights into the electronic structure and reactivity of molecules like this compound. Molecular Orbital (MO) theory is a fundamental approach used to describe the electronic behavior of a molecule. It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule, resulting in bonding, anti-bonding, and non-bonding orbitals. The distribution of electrons within these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Electron density analysis provides a more detailed picture of the chemical bonding and electron distribution. Several techniques are employed for this purpose:

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL): These methods are topological analyses of electron density that reveal regions of high electron localization. They are particularly useful for identifying core electrons, covalent bonds, and lone pairs, providing a chemically intuitive picture of the electron distribution.

Fukui Indices: Derived from conceptual Density Functional Theory (DFT), Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By analyzing the change in electron density upon the addition or removal of an electron, these indices quantify the reactivity of different atomic sites within the molecule.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. In silico methods, often employing DFT, can simulate various types of spectra, including NMR, IR, and UV-Vis.

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the chemical shifts of nuclei (e.g., ¹H and ¹³C) within the molecule's magnetic environment. These calculations can provide valuable information for assigning peaks in experimentally obtained spectra. Similarly, Infrared (IR) spectroscopy simulations involve calculating the vibrational frequencies of the molecule's bonds. The resulting theoretical spectrum shows the expected positions and intensities of vibrational modes, such as C-H, C=O, and

Applications of 4 Methoxy N Methylformanilide in Complex Chemical Syntheses

Role as a Key Intermediate in Pharmaceutical Synthesis

4'-Methoxy-N-methylformanilide is an important raw material and intermediate used in the synthesis of pharmaceuticals. cymitquimica.com Its structure is a component of more complex molecules that may exhibit biological activity, making it a valuable precursor in drug discovery and development.

Precursors to Active Pharmaceutical Ingredients (APIs)

As a chemical intermediate, this compound serves as a foundational molecule for the construction of Active Pharmaceutical Ingredients (APIs). The synthesis of complex APIs often involves a multi-step process where specific fragments of the final molecule are prepared in advance. This compound provides the N-(4-methoxyphenyl)-N-methyl fragment, which can be elaborated through further chemical transformations. The formyl group can act as a protecting group for the secondary amine or be transformed into other functional groups as required by the synthetic route to the final API.

Utility in Agrochemical and Specialty Chemical Production

The application of this compound extends to the agrochemical sector, where it is also used as an intermediate in the synthesis of active compounds. cymitquimica.com Many modern herbicides, insecticides, and fungicides are complex organic molecules that require specialized building blocks for their production. The structural motifs present in this compound are relevant to the design of new agrochemicals that may offer improved efficacy, selectivity, or environmental profiles. Beyond agrochemicals, it serves as an intermediate in the manufacturing of various specialty chemicals, including dyes and corrosion inhibitors.

Applications as a Versatile Formylating Reagent for Organometallics

While direct examples involving organometallics are specialized, N-substituted formamides, such as N-methylformanilide, are well-known reagents in Vilsmeier-Haack type reactions for the formylation of electron-rich aromatic and heteroaromatic compounds. acs.org These reactions generate a Vilsmeier reagent, typically by reacting the formamide (B127407) with an activating agent like phosphorus oxychloride or pyrophosphoryl chloride. acs.org this compound, as a structural analog, can function similarly. The electron-donating methoxy (B1213986) group on the phenyl ring would modulate the reactivity of the formamide, making it a tailored reagent for specific synthetic challenges where control of reactivity is crucial. This application allows for the introduction of an aldehyde (formyl) group onto a substrate, a fundamental transformation in organic synthesis.

Development as an Amine or Organocatalyst in Organic Transformations

The development and application of this compound specifically as an organocatalyst is not extensively documented in mainstream chemical literature. However, the core structure, a derivative of a secondary amine, is a common feature in many classes of organocatalysts. Bifunctional catalysts, for instance, often incorporate an amine group to activate one reactant (e.g., by forming an enamine or iminium ion) and another functional group (like a thiourea (B124793) or squaramide) to activate a co-reactant. While the formamide itself is not typically catalytic, its hydrolysis would yield N-methyl-p-anisidine, a secondary amine that could be incorporated into more complex catalyst scaffolds. Further research would be required to explore its potential in this domain.

Exploration as a Building Block for Complex Molecular Architectures

The concept of using well-defined molecular building blocks is central to the efficient synthesis of complex molecules and materials. illinois.eduresearchgate.net this compound is categorized as a chemical building block, valued for its defined structure that can be incorporated into larger, more complex molecular systems. cymitquimica.comtcichemicals.com Its utility lies in providing a pre-formed N-methylated anisidine unit. This simplifies the synthetic process, avoiding the need to perform methylation and aromatic substitution reactions on a more basic starting material. This approach is crucial in constructing intricate molecular frameworks, such as those found in natural products, advanced materials, and supramolecular assemblies, where precise control over the final three-dimensional structure is essential. illinois.edusemanticscholar.org

Table 2: Summary of Applications

| Application Area | Role of this compound |

|---|---|

| Pharmaceuticals | Key intermediate and precursor for Active Pharmaceutical Ingredients (APIs). |

| Agrochemicals | Intermediate in the synthesis of pesticides and other crop protection agents. cymitquimica.com |

| Specialty Chemicals | Building block for dyes and corrosion inhibitors. |

| Organic Synthesis | Potential formylating reagent (analogous to N-methylformanilide). |

| Complex Architectures | Pre-formed structural unit for introducing the N-methyl-p-methoxyphenylamino moiety. tcichemicals.com |

Advanced Research Frontiers and Future Perspectives

Development of Novel Derivatization Reactions for 4'-Methoxy-N-methylformanilide

While the core synthesis of formanilides is well-established, current research is aimed at developing novel derivatization reactions to create a library of analogues with tailored properties. These efforts focus on modifying the formyl, methyl, and methoxy-phenyl groups to fine-tune electronic, steric, and conformational characteristics.

One promising avenue is the electrophilic activation of the amide bond. The combination of triflic anhydride (B1165640) and a suitable base can activate the amide for N-dehydrogenation, providing a route to enamides which are versatile building blocks for further transformations, including cycloadditions and ring modifications acs.org. Applying such a strategy to this compound could yield novel reactive intermediates.

Another area of exploration is the functionalization of the aromatic ring. While the methoxy (B1213986) group is an ortho-, para-director, advanced catalytic methods are being developed to achieve selective C-H activation at other positions, allowing for the introduction of new functional groups. Furthermore, copper-catalyzed methods, such as the Chan-Lam coupling reaction between arylboronic acids and formamide (B127407), offer a versatile and mild approach for creating a diverse range of formanilides from various starting materials nih.gov. Adapting these conditions could allow for the synthesis of complex derivatives starting from a this compound scaffold.

Research into photoredox catalysis also presents a metal- and additive-free method for amide bond formation, which could be adapted for derivatization under green and mild conditions researchgate.net. These advanced synthetic methods are crucial for creating new molecules for screening in drug discovery and materials science.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|

| Electrophilic Amide Activation | Triflic Anhydride, Pyridine Base | Enamides |

| Chan-Lam Coupling | Copper Catalyst, Arylboronic Acids | Biaryl Formanilides |

| C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Rh) | Substituted Aromatic Rings |

| Photoredox Catalysis | Organic Photoredox Catalyst | Functionalized Amides |

Integration with Automation and High-Throughput Experimentation in Amide Synthesis

The synthesis of this compound and its derivatives is poised for significant acceleration through the integration of automation and high-throughput experimentation (HTE). These technologies enable the rapid screening of numerous reaction parameters, leading to optimized conditions in a fraction of the time required by traditional methods researchmap.jp.

Automated synthesis platforms, often utilizing robotic arms and microfluidic chips, can perform dozens or even thousands of reactions in parallel on a nano- or microscale nih.govrsc.org. For amide synthesis, this allows for the systematic evaluation of variables such as catalysts, solvents, bases, temperatures, and reactant concentrations. For instance, an automated platform could rapidly screen a panel of palladium precatalysts and ligands for a cross-coupling reaction to functionalize the aromatic ring of this compound.

One key technology is low-volume, non-contact dispensing, which can accurately handle nanoliter quantities of reagents, dramatically reducing the consumption of chemicals and solvents nih.gov. This miniaturization makes it feasible to explore a vast chemical space for new derivatization reactions, identifying optimal conditions that can later be scaled up nih.gov. The data generated from these HTE platforms are invaluable for building robust datasets used in machine learning applications. The combination of automated synthesis with real-time analytical feedback allows for a closed-loop, self-optimizing process where the system learns from previous results to inform the next set of experiments researchmap.jp. This approach has been successfully used to optimize complex reactions and is directly applicable to refining the synthesis of formanilides researchmap.jpnih.govwikipedia.org.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by providing powerful tools for predicting reaction outcomes and optimizing synthetic routes. For a target like this compound, AI can be applied in several ways:

Forward Reaction Prediction : Given the reactants and conditions, AI models, particularly those based on deep learning architectures like Transformers, can predict the major product of a reaction with high accuracy researchgate.netresearchgate.net. This is valuable for validating proposed derivatization schemes before committing to laboratory work.

Retrosynthetic Analysis : AI platforms can suggest novel synthetic pathways to this compound and its derivatives by working backward from the target molecule to simpler, commercially available starting materials researchgate.net.

Condition Optimization : Bayesian optimization is a powerful ML algorithm that can efficiently find the optimal reaction conditions (e.g., temperature, concentration, catalyst loading) with a minimal number of experiments nih.gov. By balancing exploration of the parameter space with exploitation of known successful conditions, these algorithms can rapidly identify high-yield conditions for amide synthesis researchmap.jpnih.gov.

Generative Models : AI can be used to design entirely new molecules with desired properties. By training on large datasets of existing compounds, generative models can propose novel formanilide (B94145) derivatives that are predicted to have specific biological activities or material properties, while also considering their synthetic accessibility rsc.org.

Table 2: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Function | Key Benefit |

|---|---|---|

| Reaction Prediction | Predicts the product of a given set of reactants and conditions. | Reduces failed experiments by validating synthetic steps in silico. |

| Synthesis Planning | Proposes multi-step pathways to a target molecule. | Accelerates the design of efficient and novel synthetic routes. |

| Condition Optimization | Identifies optimal reaction parameters for yield or selectivity. | Minimizes resource use and improves process efficiency. |

| De Novo Design | Generates novel molecular structures with desired properties. | Expands chemical space for new drug or material discovery. |

Exploration of this compound in Advanced Materials Science Applications

The structural motifs within this compound—specifically the rigid aromatic ring, the electron-donating methoxy group, and the hydrogen-bond-capable amide linkage—suggest its potential as a building block in advanced materials. While direct applications of this specific compound are still an emerging area, its components are found in various functional materials.

The amide bond is the defining feature of polyamides, a class of polymers known for their excellent thermal stability and mechanical strength. The introduction of aromatic rings into the polymer backbone, as would be the case if this compound were used as a monomer or precursor, typically enhances rigidity and raises the glass transition temperature.

Furthermore, the methoxy-substituted phenyl group can influence a material's properties. The methoxy group can enhance solubility in organic solvents and participate in non-covalent interactions, which is crucial for controlling the self-assembly of molecules in supramolecular materials. Its electron-donating nature could also be exploited in the design of organic electronic materials. For example, related methoxy-phenyl structures are used in organic molecules designed to absorb UV light. The exploration of formanilide-containing polymers or liquid crystals could lead to new materials with tailored optical, thermal, or mechanical properties.

Supramolecular Chemistry and Non-Covalent Interactions Involving Formanilides

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for study in this field due to its capacity for multiple types of weak interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions.

The formanilide group itself is a key player. The carbonyl oxygen is a hydrogen bond acceptor, while the N-H group in related primary or secondary formanilides can act as a hydrogen bond donor. Although this compound lacks an N-H donor, its carbonyl group remains a potent interaction site.

A significant area of research is the use of formamide-based molecules as "molecular balances". These are specially designed molecules that exist in a conformational equilibrium between an "open" and a "closed" state. The balance between these states is influenced by weak, non-covalent interactions within the molecule. By systematically modifying the structure—for instance, by changing substituents on the aromatic ring—researchers can precisely measure the energetic contributions of specific non-covalent interactions. The structural scaffold of this compound, with its well-defined aromatic and amide components, makes it and its derivatives ideal platforms for designing new molecular balances to probe subtle forces like cation-π interactions or the influence of solvents on molecular conformation.

Q & A

Q. What are the recommended safety protocols for handling 4'-Methoxy-N-methylformanilide in laboratory settings?

Researchers must prioritize safety due to the compound’s potential hazards. Key protocols include:

- Ventilation : Use fume hoods or work in well-ventilated areas to avoid inhalation of vapors or dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for high-risk procedures (e.g., reflux reactions) .

- Post-Handling Hygiene : Wash exposed skin thoroughly after handling to prevent accidental exposure .

- Storage : Store in airtight containers away from oxidizers and acids, preferably in a dedicated flammables cabinet .

Q. What synthetic routes are commonly employed for preparing this compound?

A standard method involves:

- Step 1 : Reacting 4-methoxybenzoic acid with a methylamine source (e.g., methylamine hydrochloride) under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Activating the carboxylic acid using coupling agents like EDCI or DCC to facilitate amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 3.8–4.0 ppm for methoxy protons) .

Q. How can researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K.

- Analysis : Refine structures with software like SHELXL, focusing on bond angles (e.g., C–N–C) and torsional parameters of the methoxy group .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in NMR or IR spectra often arise from:

- Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃; methoxy proton shifts vary by ~0.2 ppm due to hydrogen bonding .

- Tautomerism : Investigate keto-enol equilibria using variable-temperature NMR (e.g., 25–80°C) .

- Impurity Interference : Employ 2D NMR (COSY, HSQC) to isolate signals from byproducts like unreacted starting materials .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency .

- Solvent Optimization : Compare reaction rates in DMF, THF, and acetonitrile; DMF typically offers higher dielectric constant for polar intermediates .

- Statistical Design : Use a factorial approach (e.g., 3² design) to evaluate temperature (60–100°C) and stoichiometry (1:1 to 1:1.5 amine:acid) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic sites .

- Solvent Modeling : Apply the SMD continuum model to simulate reaction barriers in solvents like DMSO or methanol .

- Validation : Cross-check predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies are suitable for analyzing degradation products of this compound under oxidative conditions?

- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24 hours .

- LC-MS/MS Analysis : Use a Q-TOF instrument in positive ion mode to identify fragments (e.g., m/z 150.1 for demethylated products) .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in methoxy groups) to track oxygen incorporation during oxidation .

Methodological Notes

- Safety Data : Apollo Scientific’s SDS (2024) provides authoritative guidelines for hazard mitigation .

- Structural Insights : Crystallographic data from Acta Crystallographica ensure accurate conformational analysis .

- Synthetic Protocols : Avoid BenchChem references; instead, rely on peer-reviewed procedures from Monatshefte für Chemie .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.